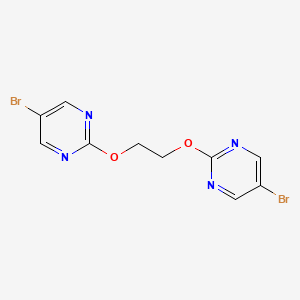
O,O'-Bis(5-bromopyrimidin-2-yl)glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves the reaction of 5-bromopyrimidine with ethylene glycol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
O,O’-Bis(5-bromopyrimidin-2-yl)glycol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
O,O’-Bis(5-bromopyrimidin-2-yl)glycol has several applications in scientific research, including:
Chemistry: Used as a reference standard and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, although not used in commercial drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
O,O’-Bis(5-bromopyrimidin-2-yl)glycol can be compared with other similar compounds, such as:
1,2-Bis((5-bromopyrimidin-2-yl)oxy)ethane: A compound with a similar structure but different functional groups.
5-Bromopyrimidine Derivatives: Other derivatives of 5-bromopyrimidine with varying chemical properties and applications.
Ethylene Glycol Derivatives: Compounds derived from ethylene glycol with different substituents and uses.
O,O’-Bis(5-bromopyrimidin-2-yl)glycol is unique due to its specific combination of bromopyrimidine and glycol moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8Br2N4O2 |
|---|---|
Molecular Weight |
376.00 g/mol |
IUPAC Name |
5-bromo-2-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidine |
InChI |
InChI=1S/C10H8Br2N4O2/c11-7-3-13-9(14-4-7)17-1-2-18-10-15-5-8(12)6-16-10/h3-6H,1-2H2 |
InChI Key |
ITCWLFQPBZOBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCCOC2=NC=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


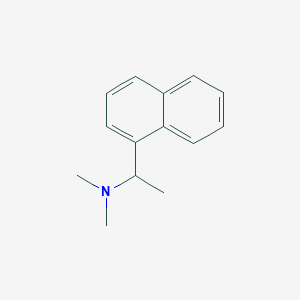
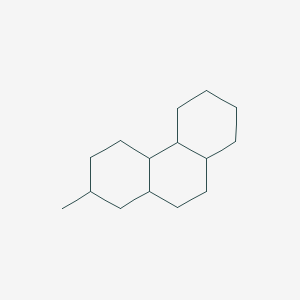
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)

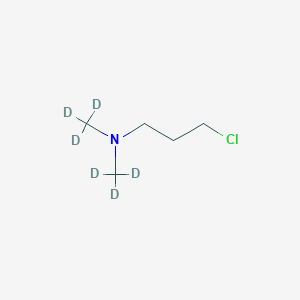
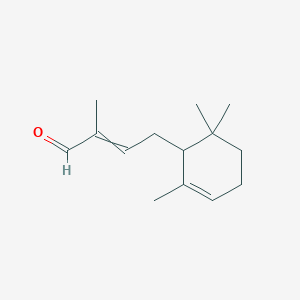
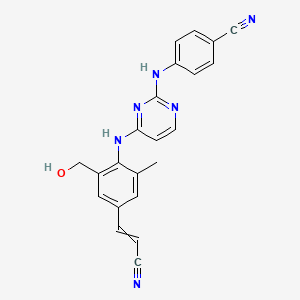
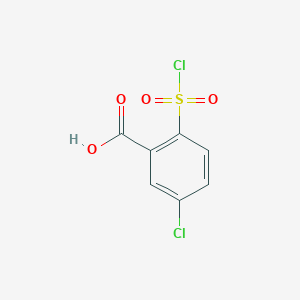
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
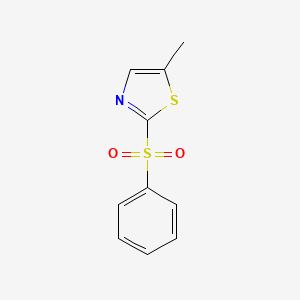
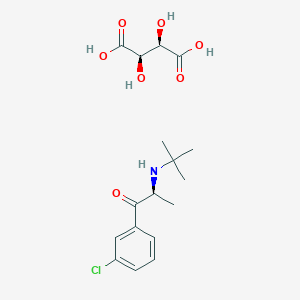
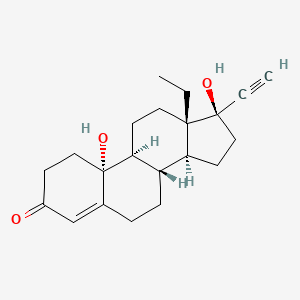
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
